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Compound of Interest

Compound Name: AGN-201904Z

Cat. No.: B15572082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AGN-201904Z's performance with alternative

proton pump inhibitors (PPIs), supported by experimental data. We delve into the in vitro

validation of its mechanism of action, offering detailed experimental protocols and a clear

presentation of comparative data to aid in research and development.

AGN-201904Z is a novel, acid-stable pro-drug of omeprazole, designed for prolonged systemic

exposure.[1] Its mechanism of action is intrinsically linked to its conversion to the active

compound, omeprazole, which then directly inhibits the gastric H+/K+ ATPase, or proton pump.

This guide will, therefore, focus on the in vitro validation of this ultimate inhibitory action.

Comparative Analysis of In Vitro Efficacy
The primary in vitro measure of a PPI's efficacy is its half-maximal inhibitory concentration

(IC50) against the H+/K+ ATPase enzyme. As AGN-201904Z is a pro-drug, its direct in vitro

activity is negligible. However, following its conversion to omeprazole, its inhibitory profile is

expected to be identical to that of omeprazole. In vivo studies have shown an "essentially

quantitative" conversion of AGN-201904Z to omeprazole upon absorption.[1]

For a comprehensive comparison, we present the reported in vitro IC50 values for omeprazole

and its S-isomer, esomeprazole. It is important to note that IC50 values can vary depending on

the specific experimental conditions, such as pH and the source of the H+/K+ ATPase.
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Compound Target
Assay
Condition

IC50 (µM) Reference

Omeprazole H+/K+ ATPase

Gastric

Membrane

Vesicles

2.4 --INVALID-LINK--

Omeprazole H+/K+ ATPase Porcine ATPase 1.1 --INVALID-LINK--

Omeprazole H+/K+ ATPase
Hog Gastric

Microsomes
1.7 --INVALID-LINK--

Esomeprazole
CYP2C19

(inhibition Ki)

Human Liver

Microsomes
~8 --INVALID-LINK--

Note: Direct in vitro H+/K+ ATPase inhibition data for AGN-201904Z is not publicly available.

The activity is inferred from its conversion to omeprazole. The provided esomeprazole value is

for CYP2C19 inhibition, as directly comparable H+/K+ ATPase IC50 values under the same

conditions as omeprazole were not consistently found in the public domain. Esomeprazole and

omeprazole are considered to have similar potency at the proton pump itself.

Signaling Pathway and Mechanism of Action
Proton pump inhibitors, including the active form of AGN-201904Z, exert their effect by

accumulating in the acidic canaliculus of gastric parietal cells. In this acidic environment, the

pro-drug is converted to a reactive sulfenamide intermediate. This active form then covalently

binds to cysteine residues on the luminal surface of the H+/K+ ATPase, irreversibly inhibiting its

function and thus blocking the final step of gastric acid secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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